molecular formula C12H13N3O B2547790 2-[(Quinazolin-4-yl)amino]cyclobutan-1-ol CAS No. 2198959-67-8

2-[(Quinazolin-4-yl)amino]cyclobutan-1-ol

Katalognummer B2547790
CAS-Nummer: 2198959-67-8
Molekulargewicht: 215.256
InChI-Schlüssel: KNZKOMOCXOQJJI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“2-[(Quinazolin-4-yl)amino]cyclobutan-1-ol” is a compound that contains a quinazolin-4-yl group attached to a cyclobutan-1-ol via an amino group . Quinazolinones, which are part of the compound’s structure, have broad applications in the biological, pharmaceutical, and material fields .


Synthesis Analysis

The synthesis of quinazolin-4(1H)-ones, which are part of the compound’s structure, has been widely studied. A novel and highly efficient copper-mediated tandem C(sp2)–H amination and annulation of benzamides and amidines for the synthesis of quinazolin-4(1H)-ones has been proposed . This synthetic route can be useful for the construction of quinazolin-4(1H)-one frameworks .


Chemical Reactions Analysis

Quinazolinones, which are part of the compound’s structure, have been studied for their chemical reactions. The reactivity of the 2-methyl group, reactivity of the 3-amino group, electrophilic substitution, oxidation, reduction, reaction of 4(3H)-quinazolinones with metal ions, Mannich reaction, cycloaddition reaction as well as other reagents were discussed .

Wissenschaftliche Forschungsanwendungen

Antimicrobial and Biofilm Inhibition Effects

Quinazolin-4-ones, a class of compounds to which “2-[(Quinazolin-4-yl)amino]cyclobutan-1-ol” belongs, have been synthesized to combat antibiotic resistance . Certain compounds in this class have shown broad-spectrum antimicrobial properties and have been found safe on human cell lines . Notably, some of these compounds have demonstrated the ability to inhibit biofilm formation in Pseudomonas aeruginosa, a common pathogen .

Anti-proliferative Activities

Quinazolin-4-ones have been evaluated for their anti-proliferative activities against various human cancer cell lines . This includes glioblastoma, pancreatic adenocarcinoma, chronic myeloid leukemia, colorectal carcinoma, lung carcinoma, acute lymphoblastic leukemia, acute myeloid leukemia, and non-Hodgkin lymphoma .

Antifungal Properties

Quinazolin-4-ones have been reported to possess antifungal properties . This makes them potential candidates for the development of new antifungal drugs.

Anti-inflammatory Properties

Quinazolin-4-ones have shown anti-inflammatory properties . This suggests their potential use in the treatment of inflammatory diseases.

Anticonvulsant Properties

Quinazolin-4-ones have demonstrated anticonvulsant properties . This indicates their potential use in the management of seizure disorders.

Anticancer Properties

Quinazolin-4-ones have shown anticancer properties . They have been used in the synthesis of diverse molecules with physiological significance and pharmacological utilization.

Antibacterial Properties

Quinazolin-4-ones have exhibited antibacterial properties . This makes them potential candidates for the development of new antibacterial agents.

Anti-HIV Properties

Quinazolin-4-ones have demonstrated anti-HIV properties . This suggests their potential use in the treatment of HIV infections.

Zukünftige Richtungen

The future directions for “2-[(Quinazolin-4-yl)amino]cyclobutan-1-ol” could involve further studies on its synthesis, properties, and potential applications. Given the broad applications of quinazolinones in the biological, pharmaceutical, and material fields , there could be potential for “2-[(Quinazolin-4-yl)amino]cyclobutan-1-ol” in these areas.

Wirkmechanismus

Target of Action

The primary targets of 2-[(Quinazolin-4-yl)amino]cyclobutan-1-ol are bacterial cells, particularly Pseudomonas aeruginosa . This compound is part of a broader class of quinazolinone derivatives, which have been found to exhibit broad-spectrum antimicrobial activity .

Mode of Action

2-[(Quinazolin-4-yl)amino]cyclobutan-1-ol interacts with its targets by inhibiting biofilm formation in Pseudomonas aeruginosa . This inhibition occurs at sub-minimum inhibitory concentrations (sub-MICs), indicating that the compound can effectively disrupt biofilm formation at relatively low concentrations .

Biochemical Pathways

The action of 2-[(Quinazolin-4-yl)amino]cyclobutan-1-ol affects several biochemical pathways in Pseudomonas aeruginosa. It decreases cell surface hydrophobicity, which compromises bacterial cell adhesion . Additionally, it curtails the production of exopolysaccharides, a major component of the matrix binding biofilm components together . It also impedes the twitching motility of Pseudomonas cells, a trait that enhances the cells’ pathogenicity and invasion potential .

Pharmacokinetics

Given its effectiveness at sub-mics, it can be inferred that the compound has good bioavailability .

Result of Action

The result of the action of 2-[(Quinazolin-4-yl)amino]cyclobutan-1-ol is the inhibition of biofilm formation and the suppression of other virulence factors in Pseudomonas aeruginosa . This leads to a decrease in the pathogenicity and invasion potential of the bacteria .

Action Environment

The action, efficacy, and stability of 2-[(Quinazolin-4-yl)amino]cyclobutan-1-ol can be influenced by various environmental factors. It’s worth noting that the compound’s effectiveness at sub-MICs suggests that it can exert its antimicrobial effects in a variety of environments .

Eigenschaften

IUPAC Name

2-(quinazolin-4-ylamino)cyclobutan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O/c16-11-6-5-10(11)15-12-8-3-1-2-4-9(8)13-7-14-12/h1-4,7,10-11,16H,5-6H2,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNZKOMOCXOQJJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1NC2=NC=NC3=CC=CC=C32)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.